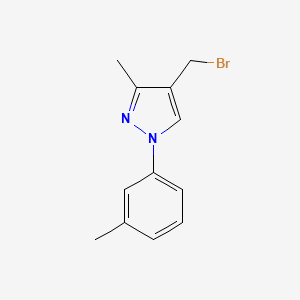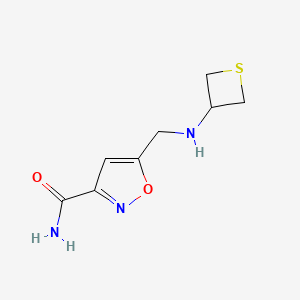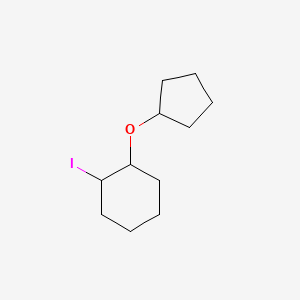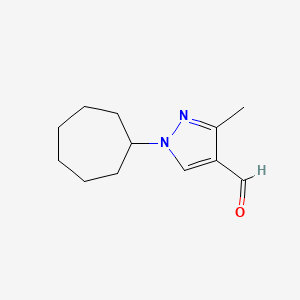
1-Cycloheptyl-3-methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of 1-Cycloheptyl-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of cycloheptanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The formylation of the pyrazole ring is achieved using the Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4-position .
Chemical Reactions Analysis
1-Cycloheptyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Scientific Research Applications
1-Cycloheptyl-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with receptor sites, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
1-Cycloheptyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a similar structure but with a chlorine atom at the 5-position and a phenyl group at the 1-position.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the cycloheptyl group, which affects its steric and electronic properties, leading to variations in its chemical behavior and applications.
The unique cycloheptyl group in this compound imparts distinct steric and electronic characteristics, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-cycloheptyl-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H18N2O/c1-10-11(9-15)8-14(13-10)12-6-4-2-3-5-7-12/h8-9,12H,2-7H2,1H3 |
InChI Key |
DZZOGNMLNBQDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=O)C2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


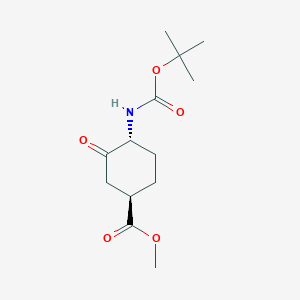
![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)

![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)

![4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid](/img/structure/B15277030.png)

![5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)
